molecular formula C17H20FN3OS B2761777 N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 869346-14-5

N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2761777
CAS No.: 869346-14-5
M. Wt: 333.43
InChI Key: FNTIQUMEAUXFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic small molecule featuring a distinct pharmacophore structure that combines an N-cyclopentyl acetamide group linked via a thioether bridge to a 1-(4-fluorobenzyl)-substituted imidazole ring. This molecular architecture is characteristic of compounds investigated for their potential in medicinal chemistry and drug discovery research. The inclusion of the fluorobenzyl group is a common strategy in lead optimization to influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets . The imidazole ring is a privileged scaffold in pharmaceuticals, known for its ability to coordinate with metal ions and participate in hydrogen bonding, which facilitates interaction with a variety of enzyme active sites and receptors . Compounds with similar structural motifs, such as thioacetamide-linked heterocycles, have been reported in scientific literature to exhibit a range of biological activities, including antimicrobial and antiproliferative effects, making them valuable probes for biochemical assay development and target validation studies . Researchers utilize this class of compounds to investigate structure-activity relationships (SAR) and to explore novel mechanisms of action, particularly in the development of enzyme inhibitors and receptor modulators. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-cyclopentyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3OS/c18-14-7-5-13(6-8-14)11-21-10-9-19-17(21)23-12-16(22)20-15-3-1-2-4-15/h5-10,15H,1-4,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTIQUMEAUXFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a common acetamide-thioimidazole backbone with several derivatives, but its unique substituents differentiate it from analogs:

  • N-substituted benzothiazol derivatives (e.g., N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)amino-imidazol-2-yl]thio]acetamide): These compounds replace the cyclopentyl group with benzothiazolyl and incorporate methyl or nitroaryl groups on the imidazole. Such modifications enhance cytotoxicity (IC₅₀ ≈ 15.67 µg/mL against C6 glioma cells) but may increase molecular weight and reduce solubility .
  • Benzofuran-imidazole hybrids (e.g., N-(benzofuran-5-yl)-2-((4-(4-bromophenyl)imidazol-2-yl)thio)acetamide): The benzofuran moiety introduces aromaticity and bromine for halogen bonding, achieving a high synthesis yield (96%) .

Physicochemical Properties

Compound Class Key Substituents Melting Point (°C) XlogP Synthesis Yield (%)
Target Compound Cyclopentyl, 4-fluorobenzyl Not reported 3.4 Not reported
Benzothiazol Derivatives Benzothiazolyl, p-tolyl/4-nitrophenyl Not reported ~4.2* 45–85
Thiadiazol Derivatives Thiadiazolyl, chlorobenzyl 132–170 ~2.8* 68–88
Benzofuran Hybrid Benzofuran, 4-bromophenyl Not reported ~3.9* 96

*Estimated based on structural analogs.

The target compound’s cyclopentyl group likely reduces polarity compared to benzothiazol or thiadiazol derivatives, balancing lipophilicity (XlogP 3.4) and solubility.

Key Differentiators

  • The 4-fluorobenzyl moiety may enhance receptor binding via fluorine’s electronegativity, a feature shared with [19F]FBNA but absent in chlorobenzyl or nitroaryl analogs .

Q & A

(Basic) What are the key considerations for optimizing the synthesis of N-cyclopentyl-2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)acetamide to ensure high yield and purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:

  • Temperature : Elevated temperatures (e.g., 60–80°C) accelerate imidazole ring formation but may promote side reactions. Lower temperatures (25–40°C) are preferred for acylation steps .
  • Catalysts : Use of bases like triethylamine or K₂CO₃ facilitates thioether bond formation between the imidazole and acetamide moieties .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions, while dichloromethane is suitable for acid-sensitive intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity ≥95% .

(Basic) How can researchers characterize the molecular structure and confirm the identity of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons from 4-fluorobenzyl), δ 4.6–5.0 ppm (cyclopentyl CH), and δ 3.8–4.2 ppm (imidazole CH₂) confirm substituent integration .
    • ¹³C NMR : Carbonyl (C=O) signals near 170 ppm and aromatic carbons (110–160 ppm) validate backbone structure .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula (e.g., C₂₂H₂₅FN₃OS requires [M+H]⁺ = 410.1462) .
  • FT-IR : Stretching bands at 1650–1680 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-F) .

(Basic) What in vitro assays are recommended for initial biological screening?

Methodological Answer:
Prioritize target-specific assays based on structural analogs:

  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., JAK2, EGFR) or cyclooxygenase-2 (COX-2) at 1–10 µM concentrations, with IC₅₀ determination .
  • Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess GI₅₀ values .

(Advanced) How can structure-activity relationship (SAR) studies enhance biological potency?

Methodological Answer:
SAR strategies include:

  • Substituent Variation :

    PositionModificationImpact
    4-FluorobenzylReplace with 4-Cl or 4-CF₃Improved enzyme binding via hydrophobic interactions
    CyclopentylSubstitute with cyclohexylAltered steric hindrance affecting target selectivity
  • Bioisosteric Replacement : Replace thioether (-S-) with sulfoxide (-SO-) to modulate redox stability .

  • Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical H-bond donors/acceptors for target engagement .

(Advanced) How to resolve contradictions in reported biological activities across studies?

Methodological Answer:
Address discrepancies via:

  • Orthogonal Assays : Validate enzyme inhibition using both fluorescence (e.g., ADP-Glo™) and radiometric methods .
  • Metabolic Stability Testing : Liver microsome assays (human/rat) to rule out rapid degradation masking activity .
  • Target Profiling : Broad-panel screening (e.g., Eurofins CEREP) to identify off-target effects .

(Advanced) What strategies predict metabolic stability in preclinical development?

Methodological Answer:

  • In Vitro Models :
    • Microsomal Incubations : Measure t₁/₂ using NADPH-fortified rat liver microsomes .
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms via fluorogenic substrates .
  • Computational Tools :
    • SwissADME : Predicts CYP liabilities and permeability .
    • MetaSite : Identifies metabolic soft spots (e.g., cyclopentyl oxidation) .

(Advanced) How can molecular docking elucidate interactions with enzyme targets?

Methodological Answer:

  • Protocol :
    • Protein Preparation : Retrieve target structure (PDB ID, e.g., 4UX9 for JAK2) and remove water/ions.
    • Ligand Optimization : Minimize compound energy (MMFF94 force field).
    • Docking Grid : Define active site (e.g., ATP-binding pocket residues: Leu855, Glu930).
    • Pose Analysis : Rank poses by binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) .
  • Validation : Compare with co-crystallized ligands (RMSD ≤ 2.0 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.